molecular formula C19H16BrCl2NO2 B13361813 {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine

{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine

Katalognummer: B13361813
Molekulargewicht: 441.1 g/mol
InChI-Schlüssel: ICMFGJYRDCZTLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine is a complex organic compound characterized by the presence of bromine, chlorine, and furan functional groups

Vorbereitungsmethoden

The synthesis of {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Etherification: Formation of the ether linkage by reacting the brominated phenyl compound with 3,4-dichlorobenzyl alcohol.

    Amine Formation: Introduction of the amine group through a reaction with 2-furylmethylamine.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to these targets, while the furan ring may facilitate interactions with biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid: Shares the bromine and dichlorobenzyl groups but differs in the presence of a carboxylic acid group instead of an amine.

    5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde: Similar structure but contains an aldehyde group instead of an amine.

The uniqueness of {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H16BrCl2NO2

Molekulargewicht

441.1 g/mol

IUPAC-Name

N-[[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C19H16BrCl2NO2/c20-15-4-6-19(25-12-13-3-5-17(21)18(22)8-13)14(9-15)10-23-11-16-2-1-7-24-16/h1-9,23H,10-12H2

InChI-Schlüssel

ICMFGJYRDCZTLH-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNCC2=C(C=CC(=C2)Br)OCC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.